(2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one
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Overview
Description
(2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one is a chiral compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the catalytic hydrogenation of a precursor compound, followed by acetylation to introduce the acetyl group at the nitrogen atom. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
(2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one: The enantiomer of the compound with opposite stereochemistry.
1-Acetyl-2,5-dimethylpiperidin-4-one: The racemic mixture containing both (2S,5S) and (2R,5R) forms.
1-Acetyl-2,5-dimethylpiperidine: A similar compound without the ketone group.
Uniqueness
(2S,5S)-1-Acetyl-2,5-dimethylpiperidin-4-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.
Properties
CAS No. |
62940-27-6 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2S,5S)-1-acetyl-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C9H15NO2/c1-6-5-10(8(3)11)7(2)4-9(6)12/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI Key |
NDINGZGLMDDTIH-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)[C@H](CN1C(=O)C)C |
Canonical SMILES |
CC1CC(=O)C(CN1C(=O)C)C |
Origin of Product |
United States |
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